![molecular formula C39H63NO11 B1673629 Khasianine CAS No. 32449-98-2](/img/structure/B1673629.png)
Khasianine
Overview
Description
Khasianine is a bioactive compound that has been recently identified from Solanum nigrum L. (SNL), a traditional Chinese herb . It has been clinically applied for treating psoriasis in China .
Synthesis Analysis
Khasianine was purified from Solanum incanum fruits by silica gel column chromatography and analyzed by LC-MS and NMR spectroscopy .Molecular Structure Analysis
The molecular structure of Khasianine was analyzed by LC-MS and NMR spectroscopy .Chemical Reactions Analysis
Khasianine has shown to have an effect on sugar-sensitive proteins. It downregulated lactose-sensitive LSBPs the most (126%) and glucose-sensitive LSBPs the least (85%). Rhamnose-sensitive LSBPs overlapped significantly with lactose-sensitive LSBPs and were the most upregulated in data from patients (23%) and a pancreatic cancer rat model (11.5%) .Physical And Chemical Properties Analysis
Khasianine has the molecular formula C39H63NO11 . More detailed physical and chemical properties can be found on databases like PubChem .Scientific Research Applications
Antibacterial Activity
Khasianine has been identified in the stem and fruit extracts of Solanum khasianum , a medicinal herb. Research indicates that these extracts, containing Khasianine, exhibit significant antibacterial properties. The effectiveness of Khasianine against various bacterial strains has been demonstrated through methods like agar well diffusion, suggesting its potential as a therapeutic agent in treating bacterial infections .
Pharmacokinetics
The pharmacokinetic properties of Khasianine have been studied using advanced techniques like UPLC-MS/MS . These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of Khasianine. Such research provides insights into the dosage and delivery methods for Khasianine when used as a medicinal compound .
Anti-Inflammatory Applications
Khasianine has shown promise in the treatment of inflammatory conditions such as psoriasis. It appears to reduce the infiltration of CD4+ T helper cells and macrophages in psoriatic lesions. Additionally, Khasianine has been observed to lower TNF-α levels and suppress NF-κB p65 activation, which are key factors in the inflammatory response .
Mechanism of Action
Target of Action
Khasianine, a steroidal glycoalkaloid isolated from Solanum nigrum L., primarily targets the TNF-α/NF-κB axis . This axis plays a crucial role in the regulation of immune responses and inflammation .
Mode of Action
Khasianine interacts with its targets by suppressing the nuclear location of NF-κB p65 , IL-17 , and IL-33 in TNF-α treated HaCaT cells . This interaction results in changes in the expression of these targets, leading to a reduction in inflammation .
Biochemical Pathways
Khasianine affects the TNF-α/NF-κB signaling pathway . This pathway is involved in the regulation of immune responses and inflammation. Khasianine’s action on this pathway results in the suppression of NF-κB p65 activation and the expression of IL-17A and IL-33 . These changes can lead to downstream effects such as reduced inflammation .
Pharmacokinetics
The pharmacokinetics of Khasianine is yet to be fully understood. A study has developed a sensitive, rapid, and selective uplc-ms/ms method for determining khasianine in mouse blood, revealing a poor oral absorption of 078% . This suggests that Khasianine may have low bioavailability when administered orally .
Result of Action
The action of Khasianine results in a reduction of inflammation. Specifically, it has been found to reduce the infiltration of CD4+ T helper cells (Th cells) and macrophages in mice psoriatic lesions . It also reduces TNF-α levels in lesions and suppresses NF-κB p65 activation as well as the expression of IL-17A and IL-33 in mice epidermal keratinocytes .
properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H63NO11/c1-18-8-13-39(40-16-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)48-36-33(46)31(44)34(27(17-41)49-36)50-35-32(45)30(43)29(42)20(3)47-35/h6,18-20,22-36,40-46H,7-17H2,1-5H3/t18-,19+,20+,22+,23-,24+,25+,26+,27-,28+,29+,30-,31-,32-,33-,34-,35+,36-,37+,38+,39-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQDMAXNTWLTDZ-HCTICQNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)C)C)C)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O)C)C)C)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H63NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 21573759 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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